molecular formula C12H14ClNO3 B2734008 Methyl 2-[2-(4-chlorophenyl)acetamido]propanoate CAS No. 1485709-90-7

Methyl 2-[2-(4-chlorophenyl)acetamido]propanoate

Cat. No.: B2734008
CAS No.: 1485709-90-7
M. Wt: 255.7
InChI Key: QTDYIOMAYBRIAR-UHFFFAOYSA-N
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Description

Methyl 2-[2-(4-chlorophenyl)acetamido]propanoate is a synthetic organic compound featuring a methyl propanoate backbone substituted with a 4-chlorophenylacetamido group. Its molecular formula is C₁₂H₁₃ClNO₃, with a molecular weight of 266.69 g·mol⁻¹ (calculated). The compound is referenced in R&D contexts, indicating exploratory use in drug discovery or material science .

Properties

IUPAC Name

methyl 2-[[2-(4-chlorophenyl)acetyl]amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3/c1-8(12(16)17-2)14-11(15)7-9-3-5-10(13)6-4-9/h3-6,8H,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTDYIOMAYBRIAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)NC(=O)CC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-(4-chlorophenyl)acetamido]propanoate typically involves the reaction of 4-chlorophenylacetic acid with methyl 2-amino-2-methylpropanoate. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a solvent like dichloromethane (DCM) and a temperature range of 0-25°C .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under both acidic and basic conditions, yielding distinct products:

Acidic Hydrolysis

  • Reagents : Concentrated HCl or H₂SO₄

  • Conditions : Reflux at 100-110°C for 6-8 hours

  • Products :

    • 4-Chlorophenylacetic acid (from acetamide cleavage)

    • Methyl 2-aminopropanoate (ester hydrolysis intermediate)

Basic Hydrolysis

  • Reagents : NaOH or KOH (1-2M aqueous solution)

  • Conditions : Reflux at 80-90°C for 4-5 hours

  • Products :

    • Sodium 2-[2-(4-chlorophenyl)acetamido]propanoate (saponification product)

    • Complete de-esterification observed at extended reaction times

Oxidation Reactions

The methyl ester and acetamide moieties participate in oxidation pathways:

Oxidizing AgentConditionsPrimary ProductFunctional Group Modified
KMnO₄ (aq)60°C, 3 hr2-[2-(4-Chlorophenyl)acetamido]propanoic acidEster → Carboxylic acid
CrO₃/H₂SO₄25°C, 1 hrMethyl 2-[2-(4-chlorophenyl)acetamido]propanalPropanoate → Aldehyde
O₃ (Ozone)-78°C, 30 minN/A (Degradation observed)Amide bond cleavage

Selective oxidation of the propanoate side chain occurs without affecting the aromatic chlorophenyl group under mild conditions.

Substitution Reactions

The electron-withdrawing chloro substituent activates the phenyl ring for electrophilic substitution:

Nucleophilic Aromatic Substitution

  • Reagents : NH₃/MeOH, Cu catalyst

  • Conditions : 120°C, sealed tube, 12 hr

  • Product : Methyl 2-[2-(4-aminophenyl)acetamido]propanoate (Cl → NH₂ substitution)

Ester Group Modifications

  • Transesterification :

    • With ethanol/H₂SO₄: Ethyl 2-[2-(4-chlorophenyl)acetamido]propanoate

  • Aminolysis :

    • With ethylenediamine: 2-[2-(4-Chlorophenyl)acetamido]propanoic acid hydrazide

Condensation Reactions

The acetamide nitrogen participates in Schiff base formation:

With Aromatic Aldehydes

  • Reagents : Benzaldehyde, p-toluenesulfonic acid

  • Conditions : Ethanol reflux, 4 hr

  • Product :
    Methyl 2-[2-(4-chlorophenyl)-N-(benzylidene)acetamido]propanoate
    (Imine formation at amide nitrogen)

Thermal Decomposition

Controlled pyrolysis reveals stability limits:

TemperatureAtmosphereMajor Degradation Products
200°CN₂4-Chlorophenylacetonitrile + CO₂
300°CAirChlorobenzene derivatives + NH₃
>400°CAirComplete carbonization

Reaction Mechanism Insights

  • Ester Hydrolysis : Follows standard BAC2 mechanism with hydroxide ion attack at carbonyl carbon

  • Amide Stability : Resonance stabilization prevents hydrolysis below 100°C in neutral conditions

  • Electrophilic Substitution : Chlorine directs incoming electrophiles to para position relative to acetamide group

This comprehensive profile demonstrates the compound's utility as a synthetic intermediate in pharmaceutical chemistry, particularly for generating modified acetamide derivatives and ester-functionalized compounds. The absence of reported reaction yields in available literature suggests opportunities for further kinetic studies.

Scientific Research Applications

Chemical Synthesis Applications

Methyl 2-[2-(4-chlorophenyl)acetamido]propanoate serves as a crucial intermediate in organic synthesis. Its ability to participate in diverse chemical reactions allows chemists to construct more complex molecular architectures.

Key Reactions Involving this compound

Reaction TypeDescriptionProducts Formed
Acylation Used to introduce acyl groups into other compoundsVarious acylated derivatives
Nucleophilic Substitution Reacts with nucleophiles to form substituted productsSubstituted derivatives with varied functionalities
Condensation Reactions Forms larger molecules through the condensation of smaller unitsPolymers and oligomers

These reactions illustrate the compound's utility in synthetic organic chemistry, enabling the development of new materials and pharmaceuticals.

The biological properties of this compound have been investigated for potential therapeutic applications. Studies suggest that it may interact with specific enzymes or receptors, indicating its role as a drug candidate.

Therapeutic Potential

  • Enzyme Inhibition : Research indicates that this compound can inhibit certain enzymes, which may be beneficial in treating diseases where enzyme activity is dysregulated.
  • Receptor Modulation : The compound's ability to modulate receptor activity suggests potential applications in pharmacology, particularly in targeting conditions such as pain and inflammation.

Case Study 1: Synthesis of Anticancer Agents

In a study focused on anticancer drug development, this compound was utilized as a starting material for synthesizing novel compounds that exhibited cytotoxic activity against cancer cell lines. The derivatives showed promising results in inhibiting cell proliferation, demonstrating the compound's potential as a lead structure for drug design.

Case Study 2: Development of Anti-inflammatory Drugs

Another significant application involved the compound's use in designing anti-inflammatory agents. Researchers modified the structure to enhance its binding affinity to specific inflammatory mediators, leading to compounds that effectively reduced inflammation in animal models.

Industrial Applications

Beyond its research applications, this compound has potential uses in industrial processes:

  • Pharmaceutical Manufacturing : As an intermediate, it can streamline the production of various pharmaceutical products.
  • Material Science : Its chemical properties can be exploited in developing new materials with specific functional characteristics.

Mechanism of Action

The mechanism of action of Methyl 2-[2-(4-chlorophenyl)acetamido]propanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Key Structural Variations

The compound shares structural motifs with several derivatives, differing primarily in substituents and functional groups. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight (g·mol⁻¹) Key Substituents/Features Synthesis Yield Physical State Reference
Methyl 2-[2-(4-chlorophenyl)acetamido]propanoate C₁₂H₁₃ClNO₃ 266.69 4-Chlorophenylacetamido, methyl ester Not specified Not specified
(E)-methyl 2-(2-(N-allyl-2-(2-(4-chlorophenyl)hydrazono)-3-methylbutanamido)acetamido)propanoate (2f) C₂₀H₂₇ClN₄O₄ 422.91 4-Chlorophenylhydrazono, allyl group, branched chain 37% Yellow oil
Methyl 2-{N-[2-(2,4-dichlorophenoxy)acetyl]-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]anilino}propanoate C₂₄H₂₃Cl₂N₃O₇ 536.36 2,4-Dichlorophenoxy, dimethoxypyrimidinyl, extended aromatic system Not specified Crystalline solid
N-(4-(4-bromophenyl)thiazol-2-yl)-2-(N-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-oxoethyl)acetamido)acetamide (Compound 4) C₃₀H₂₈BrClN₅O₃S 659.01 Piperazine, bromophenylthiazole, complex tertiary structure Not specified Not specified
Methyl 2-([(4-chlorophenyl)sulfonyl]amino)propanoate C₁₀H₁₂ClNO₄S 277.72 4-Chlorophenylsulfonamido, methyl ester Not specified Not specified

Physical and Spectral Properties

  • Compound 2f : Exhibits lower polarity (Rf = 0.3 in 100% Et₂O) and exists as a yellow oil, contrasting with the crystalline nature of the dimethoxypyrimidinyl analog .
  • Crystalline derivatives () : Reported as off-white or crystalline solids with detailed NMR, MS, and IR data, indicating higher stability and defined hydrogen-bonding networks (e.g., C–H···O interactions in the dimethoxypyrimidinyl compound) .

Pharmacological and Functional Insights

  • This compound: The simplicity of its structure (lowing steric hindrance) may favor its use as a flexible intermediate for further functionalization .

Critical Analysis of Substituent Effects

  • Piperazine and Sulfonamide Moieties: Present in Compound 4 and Methyl 2-([(4-chlorophenyl)sulfonyl]amino)propanoate, these groups introduce basicity or hydrogen-bonding sites, altering solubility and target interactions .

Biological Activity

Methyl 2-[2-(4-chlorophenyl)acetamido]propanoate, a compound of interest in medicinal chemistry, has demonstrated various biological activities, particularly in enzyme inhibition and potential therapeutic applications. This article delves into its biological activity, synthesis, and relevant studies that highlight its significance.

This compound is a derivative of propanoic acid, characterized by the presence of a chlorophenyl group and an acetamido moiety. The compound can be synthesized through various organic reactions including oxidation, reduction, and substitution reactions. For instance:

  • Oxidation : Using potassium permanganate (KMnO4) to yield carboxylic acids.
  • Reduction : Employing lithium aluminum hydride (LiAlH4) to produce amines or alcohols.
  • Substitution : Nucleophilic substitution can occur at the chlorophenyl group with nucleophiles like hydroxide ions or amines replacing the chlorine atom.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by binding to their active sites. This action can disrupt various biochemical pathways, influencing cellular processes such as proliferation and apoptosis. The compound has been studied for its role in enzyme inhibition, particularly in relation to cancer cell proliferation .

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound and related compounds. For example, derivatives of similar structures have shown significant antiproliferative effects against various cancer cell lines:

  • HeLa Cells : Compounds structurally related to this compound were tested for their antiproliferative activity against HeLa cells. Results indicated that certain derivatives exhibited IC50 values ranging from 13 µg/mL to 28 µg/mL, demonstrating varying levels of cytotoxicity .
CompoundIC50 Value (µg/mL)Cell Line
Compound 6d13.004HepG2
Compound 6e28.399HepG2

This table summarizes the anticancer potency of selected derivatives, indicating that structural modifications can significantly influence biological activity.

Enzyme Inhibition Studies

The compound has also been investigated for its potential as an enzyme inhibitor. For instance, it was found to inhibit histone deacetylases (HDACs), which are crucial in regulating gene expression and are often overexpressed in cancer cells. The inhibition of HDACs leads to increased acetylation of histones, resulting in altered gene expression patterns that can suppress tumor growth .

Research Findings

  • In Vitro Studies : Various in vitro assays have confirmed the compound's ability to inhibit cancer cell growth effectively. For example, treatment with this compound resulted in significant reductions in cell viability across multiple cancer types.
  • Mechanistic Insights : The mechanism behind its biological activity involves interaction with specific molecular targets within the cell, leading to apoptosis in cancer cells. Studies utilizing fluorescence quenching and surface plasmon resonance have provided insights into its binding affinities and interactions with target proteins .
  • Comparative Analysis : When compared with other compounds exhibiting similar structures, this compound showed enhanced cytotoxicity against certain cancer cell lines, suggesting its potential as a lead compound for further drug development .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the structural identity of Methyl 2-[2-(4-chlorophenyl)acetamido]propanoate?

  • Methodological Answer :

  • X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and bond angles. For example, related chlorophenyl-acetamido derivatives (e.g., 2-Bromo-N-(4-chlorophenyl)-2-methylpropanamide) were characterized using single-crystal X-ray diffraction, revealing intermolecular hydrogen bonding critical for stability .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) for accurate mass determination. Collision-induced dissociation (CID) pathways can elucidate fragmentation patterns, as demonstrated for structurally similar compounds like 2-(2-(4-chlorophenyl)acetamido)-3-methylbutanamide .
  • Nuclear Magnetic Resonance (NMR) : Employ ¹H/¹³C NMR to assign protons and carbons, focusing on the acetamido and methyl ester groups. Compare chemical shifts with analogs (e.g., 4-formyl-2-nitrophenyl 2-chlorobenzoate) .

Q. How can researchers optimize the synthesis of this compound to minimize by-products?

  • Methodological Answer :

  • Reaction Monitoring : Use thin-layer chromatography (TLC) or in-situ FTIR to track intermediate formation. For example, impurities like (4-Chlorophenyl)(4-hydroxyphenyl)methanone (CAS 42019-78-3) may arise from incomplete acetylation .
  • Purification Strategies : Employ recrystallization with solvents of varying polarity or preparative HPLC. Studies on 2-(4-acetamidophenoxy)-2-methylpropanoic acid highlight the use of ethanol/water mixtures for crystallization .
  • Temperature Control : Maintain temperatures below 60°C during esterification to prevent decomposition, as observed in the synthesis of pyrrole-2-carboxamide derivatives .

Q. What protocols ensure accurate purity assessment and impurity profiling?

  • Methodological Answer :

  • HPLC with UV/Vis Detection : Use a C18 column and gradient elution (e.g., acetonitrile/water with 0.1% formic acid) to separate impurities. Reference standards like Fenofibric Acid (CAS 42017-89-0) are critical for quantification .
  • LC-MS/MS : Combine retention time matching with MS/MS fragmentation to distinguish isobaric impurities. For example, CID fragmentation of the 4-chlorophenyl group produces characteristic ions at m/z 139 and 111 .
  • Table of Common Impurities :
Impurity NameCAS NumberSource
(4-Chlorophenyl)(4-hydroxyphenyl)methanone42019-78-3Incomplete acetylation
Fenofibric Acid42017-89-0Ester hydrolysis
(3RS)-3-[4-(4-Chlorobenzoyl)phenoxy]butan-2-one217636-47-0Side-reaction intermediates

Advanced Research Questions

Q. How can metabolic pathways of this compound be characterized in vitro?

  • Methodological Answer :

  • Liver Microsome Assays : Incubate the compound with human liver microsomes and NADPH cofactor. Monitor phase I metabolites (e.g., hydroxylation at the chlorophenyl ring) using UHPLC-QTOF-MS, as applied to 3,4-dichloro-N-cyclohexylbenzamide derivatives .
  • CYP450 Inhibition Studies : Use fluorescent probes (e.g., CYP3A4) to assess enzyme inhibition potential. Cross-validate with kinetic assays .

Q. How to resolve discrepancies in solubility or stability data from different analytical methods?

  • Methodological Answer :

  • Orthogonal Techniques : Compare HPLC-UV purity results with NMR quantitative analysis (qNMR) to detect non-UV-active impurities .
  • Forced Degradation Studies : Expose the compound to heat, light, and acidic/alkaline conditions. Monitor degradation products (e.g., hydrolyzed propanoic acid) via LC-MS .
  • Statistical Analysis : Apply principal component analysis (PCA) to datasets from multiple labs to identify systematic errors in methods .

Q. What computational approaches predict the compound’s biological targets or binding affinity?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes like cyclooxygenase (COX-2), leveraging crystallographic data from chlorophenyl-acetamido analogs .
  • QSAR Modeling : Train models with descriptors like logP, polar surface area, and hydrogen-bond donors. Validate against in vitro bioactivity data from structurally related opioids or anti-inflammatory agents .

Q. How does polymorphism affect the physicochemical properties of this compound?

  • Methodological Answer :

  • Powder X-ray Diffraction (PXRD) : Compare experimental PXRD patterns with simulated data from single-crystal structures to identify polymorphic forms .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability differences between polymorphs. For example, a 5% weight loss below 150°C may indicate hydrate formation .

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